molecular formula C14H18N2O2 B4864512 N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B4864512
M. Wt: 246.30 g/mol
InChI Key: ZUMILHRHFWKWLE-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a pyrrolidine ring through a propyl chain with a keto group

Mechanism of Action

Target of Action

The primary target of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide is Prolyl endopeptidase . Prolyl endopeptidase is an enzyme that plays a crucial role in the metabolism of proline-containing peptides, which are involved in various physiological processes.

Mode of Action

It is believed to interact with its target, prolyl endopeptidase, leading to changes in the enzyme’s activity . This interaction could potentially alter the metabolism of proline-containing peptides, affecting various physiological processes.

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Given its target, it is likely to impact pathways involving proline-containing peptides. These peptides play roles in numerous biological processes, and alterations in their metabolism could have downstream effects on these processes .

Result of Action

Given its target, it is likely to affect the metabolism of proline-containing peptides, which could have various effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide typically involves the reaction of benzoyl chloride with 3-(pyrrolidin-1-yl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide
  • N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Uniqueness

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide is unique due to the presence of the benzamide group, which can enhance its binding affinity to certain biological targets compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(16-10-4-5-11-16)8-9-15-14(18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMILHRHFWKWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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